2-aminopyrido[3,2-d]pyrimidin-4(1H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-3H-pyrido[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-7-10-4-2-1-3-9-5(4)6(12)11-7/h1-3H,(H3,8,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYUQHMRMRMGSRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)NC(=N2)N)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363736 | |
| Record name | 2-Aminopyrido[3,2-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110967-13-0 | |
| Record name | 2-Aminopyrido[3,2-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Aminopyrido 3,2 D Pyrimidin 4 1h One and Analogues
Classical Synthetic Approaches
Classical synthetic strategies for forming the 2-aminopyrido[3,2-d]pyrimidin-4(1H)-one core and its analogues rely on well-established cyclization and condensation reactions. These methods often involve the sequential construction of the bicyclic system from acyclic or monocyclic precursors.
Cyclocondensation Reactions of Pyrimidine (B1678525) Precursors
The construction of the pyrido[3,2-d]pyrimidine (B1256433) skeleton can be efficiently achieved by starting with a pre-formed pyrimidine ring and subsequently annulating the pyridine (B92270) ring. This approach often utilizes functionalized aminopyrimidines as key starting materials.
The Gould-Jacobs reaction is a classical method for the synthesis of quinoline and fused 4-hydroxyquinoline derivatives, and its principles can be extended to the synthesis of pyridopyrimidinones. mdpi.comnih.gov This reaction typically involves the condensation of an aromatic amine with an alkoxymethylenemalonic ester or a similar 1,3-dicarbonyl compound, followed by a thermal cyclization. mdpi.com For the synthesis of pyridopyrimidinone systems, an appropriately substituted aminopyrimidine can be used as the amine component. The reaction proceeds through an initial condensation to form an enamine intermediate, which then undergoes an intramolecular cyclization at high temperatures to yield the fused pyridone ring. encyclopedia.pub
While a direct application of the Gould-Jacobs reaction for the synthesis of the parent this compound is not extensively detailed in readily available literature, the synthesis of the isomeric 5-amino-pyrido[2,3-d]pyrimidine derivatives has been successfully achieved starting from 6-amino-1,3-dimethyluracil. nih.gov This suggests the viability of this approach for the target compound, likely starting from a 2,5-diaminopyrimidin-4(1H)-one derivative.
Table 1: Representative Conditions for Gould-Jacobs Type Reactions
| Starting Material | Reagent | Conditions | Product Class |
| Aromatic/Heterocyclic Amine | Diethyl ethoxymethylenemalonate (EMME) | Thermal, high temperature (e.g., >200 °C) | Fused 4-hydroxy-3-carboethoxy-pyridones |
| 6-Amino-1,3-dimethyluracil | EMME | High temperature | 5-Hydroxypyrido[2,3-d]pyrimidine derivative |
While direct synthesis from 4-aminopyrimidin-5-ol is not explicitly detailed for the target compound, analogous structures have been synthesized from functionalized pyrimidines. The general strategy would involve the reaction of a 5-hydroxypyrimidine derivative with a three-carbon synthon to construct the pyridine ring.
Another classical approach involves the cyclization of pyrimidine derivatives bearing a propionyl or a related three-carbon side chain at the 5-position. For instance, a 5-acetyl-6-aminopyrimidine derivative can undergo intramolecular cyclization to form a pyridopyrimidinone. This strategy is particularly useful for introducing substituents onto the pyridine ring.
Cyclization of Substituted Pyridines with Functional Groups
An alternative and widely used strategy involves the construction of the pyrimidine ring onto a pre-existing, suitably functionalized pyridine core. This approach often starts with 2,3-diaminopyridine or 3-amino-2-cyanopyridine derivatives. The reaction of these precursors with one-carbon synthons, such as urea, formates, or isocyanates, leads to the formation of the fused pyrimidine ring.
For the synthesis of this compound, a plausible and efficient route involves the cyclization of 2-amino-3-cyanopyridine with urea. researchgate.netresearchgate.net This reaction proceeds through the formation of an intermediate ureido or isocyanate species, which then undergoes intramolecular cyclization to furnish the desired pyridopyrimidinone. The use of urea as a reagent is advantageous due to its availability and safety. nih.govnih.gov
Table 2: Cyclization of Substituted Pyridines
| Pyridine Precursor | Reagent | Product |
| 2-Amino-3-cyanopyridine | Urea | This compound |
| 2,3-Diaminopyridine | Urea | This compound |
| 2-Aminonicotinic acid | Urea | Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione |
Research has demonstrated the synthesis of various pyrido[2,3-d]pyrimidine (B1209978) derivatives starting from 2-amino-3-cyanopyridines, highlighting the versatility of this precursor. nih.gov
Formation of the Bicyclic System via Annulation of a Pyridone Moiety to a Pyrimidine Ring
This synthetic strategy focuses on building the pyridine ring onto an existing pyrimidine. A notable example is the synthesis of a complex derivative containing the 2-amino-4-oxo-pyrido[3,2-d]pyrimidine core. mdpi.com The synthesis of (2S)-2-((4-[(2E)-N-((2-amino-4-oxo-1H,4H-pyrido[3,2-d]pyrimidin-6-yl)methyl)-3-{4-carbamoyl-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(phosphonooxy)methyl]oxolan-2-yl]-1H-imidazol-5-yl)prop-2-enamido]phenyl)formamido)pentanedioic acid has been reported, which contains the target scaffold. mdpi.com This synthesis showcases a multi-step approach where the pyridone ring is constructed onto a functionalized pyrimidine precursor.
Multi-component Reaction Strategies
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers significant advantages, including high atom economy, reduced waste generation, and simplified purification processes, making it a highly desirable strategy for synthesizing heterocyclic libraries.
The three-component condensation reaction is a cornerstone for the synthesis of the pyridopyrimidine nucleus. Typically, this reaction involves the condensation of an aminopyrimidine derivative, an aldehyde, and a compound containing an active methylene group, such as malononitrile or ethyl cyanoacetate. scirp.orgresearchgate.net While much of the literature focuses on the pyrido[2,3-d]pyrimidine isomer, the principles are directly applicable to the synthesis of pyrido[3,2-d]pyrimidines by selecting the appropriate aminopyrimidine starting material, specifically a 3-aminopyridine derivative fused with a pyrimidine precursor.
The general mechanism often begins with a Knoevenagel condensation between the aldehyde and the active methylene compound to form an arylidene intermediate. nih.gov This is followed by a Michael addition of the aminopyrimidine to the electron-deficient double bond of the intermediate. Subsequent intramolecular cyclization and tautomerization or aromatization yield the final fused heterocyclic system. nih.gov The versatility of this method allows for the introduction of a wide range of substituents on the pyridopyrimidine core by varying the aldehyde component. For instance, various substituted aromatic aldehydes can be used to generate a library of 5-aryl-substituted pyridopyrimidine derivatives. scirp.org
One specific example involves the one-pot reaction of 3-cyano-2-aminopyridines, triethyl orthoformate, and various primary amines, which are heated without a solvent to produce 4-substituted aminopyrido[2,3-d]pyrimidines in good yields. mdpi.comsciforum.net This solvent-free approach highlights the efficiency and environmental benefits of MCRs. mdpi.comsciforum.net
Modern Synthetic Techniques and Advancements
Recent advancements in synthetic organic chemistry have focused on developing more efficient, sustainable, and rapid methods for constructing complex molecular architectures. These modern techniques have been successfully applied to the synthesis of pyrido[3,2-d]pyrimidinones and their analogues.
One-pot synthesis, which combines multiple reaction steps in a single flask without isolating intermediates, has become a key strategy for improving efficiency. This approach has been widely used to synthesize various pyridopyrimidine derivatives. researchgate.netrsc.org An efficient one-pot synthesis of 2,4-disubstituted pyrido[3,2-d]pyrimidines has been developed starting from 2,4-dichloropyrido[3,2-d]pyrimidine. rsc.org This method utilizes regioselective sequential reactions, such as S_NAr and palladium-catalyzed couplings, to introduce different substituents at the C2 and C4 positions in a single pot, yielding highly functionalized products in very good yields. rsc.org
Similarly, three-component reactions are often carried out in a one-pot fashion. For example, the condensation of 6-amino-1,3-dimethyluracil, various aromatic aldehydes, and malononitrile can be performed in a single step to produce pyrido[2,3-d]pyrimidine derivatives. scirp.org These protocols often benefit from the use of catalysts to improve reaction rates and yields. scirp.org
Microwave-assisted organic synthesis (MAOS) has gained prominence as a technique to dramatically reduce reaction times, often from hours to minutes, while frequently improving product yields. nih.govresearchgate.net The application of microwave irradiation has been particularly effective in the synthesis of heterocyclic compounds, including pyridopyrimidines. nih.govacs.org
For instance, the synthesis of N-(4-methoxyphenylamino)-2-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine, a close analogue, was achieved efficiently using microwave irradiation at 160 °C. nih.gov In another example, a catalyst-free, one-pot three-component synthesis of dihydropyrido[2,3-d]pyrimidines was successfully carried out in DMF under microwave irradiation, demonstrating a clean and efficient route to these compounds. acs.org The reaction of aromatic aldehydes with barbituric acids and 5-amino-2-methylbenzo[d]thiazol under microwave irradiation also produced pyrido[2,3-d]pyrimidine derivatives in high yields (90-93%) within just 5 minutes. researchgate.net
| Reactants | Conditions | Product Type | Yield | Time | Reference |
|---|---|---|---|---|---|
| Aromatic aldehydes, Barbituric acids, 5-amino-2-methylbenzo[d]thiazol | Microwave, Acetic acid/Ethylene glycol | Pyrido[2,3-d]pyrimidines | 90-93% | 5 min | researchgate.net |
| Formyl-quinoline derivatives, Primary heterocyclic amines, Cyclic 1,3-diketones | Microwave, DMF, Catalyst-free | Dihydropyrido[2,3-d]pyrimidines | Not specified | Not specified | acs.org |
| (E)-N′-(2-cyanopyrido[2,3-b]thiophen-3-yl)-N,N-dimethylacetimidamide, N-methyl-p-anisidine | Microwave, 160 °C, AlCl₃ | Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine | 27% | 60 min | nih.gov |
The use of catalysts is crucial in modern organic synthesis for enhancing reaction rates, improving selectivity, and enabling reactions under milder conditions. Various catalytic systems have been explored for the synthesis of pyridopyrimidines.
Brønsted acids are effective catalysts for condensation reactions involved in the formation of pyridopyrimidine rings. Recently, Brønsted acidic ionic liquids (BAILs) have been employed as green, efficient, and reusable catalysts. nih.govchem-soc.si For the synthesis of pyrido[2,3-d]pyrimidine derivatives, a one-pot, three-component condensation of 6-amino-2-(methylthio)pyrimidin-4(3H)-one, aromatic aldehydes, and active methylene compounds like ethyl cyanoacetate was successfully catalyzed by the Brønsted-acidic ionic liquid 1,2-dimethyl-N-butanesulfonic acid imidazolium hydrogen sulfate ([DMBSI]HSO₄). nih.govchem-soc.si This method offers advantages such as solvent-free conditions, short reaction times (1-3 minutes), and high yields (79-95%). chem-soc.si
Another novel approach involves confining Brønsted acidic ionic liquids within the nanocages of metal-organic frameworks (MOFs), such as UiO-66. acs.orgnih.gov This heterogeneous catalyst (BAIL@UiO-66) was used for the three-component synthesis of dihydropyrido[2,3-d]pyrimidine derivatives from 6-amino-1,3-dimethyl uracil, aromatic aldehydes, and acetylacetone under solvent-free conditions at 100 °C. acs.orgnih.gov The catalyst proved to be highly efficient and could be recycled multiple times without a significant loss of activity, underscoring the sustainability of this approach. nih.gov
| Catalyst | Reactants | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| [DMBSI]HSO₄ | 6-amino-2-(methylthio)pyrimidin-4(3H)-one, Aromatic aldehydes, Ethyl cyanoacetate | Solvent-free | Pyrido[2,3-d]pyrimidines | 79-95% | chem-soc.si |
| BAIL@UiO-66 | 6-amino-1,3-dimethyl uracil, Aromatic aldehydes, Acetylacetone | Solvent-free, 100 °C | Dihydropyrido[2,3-d]pyrimidines | High | acs.orgnih.gov |
Catalytic Methodologies in Pyrido[3,2-d]pyrimidinone Synthesis
Metal-Mediated Catalysis (e.g., Bismuth(III)triflate)
Metal-mediated catalysis offers an efficient and environmentally friendly approach for the synthesis of complex heterocyclic systems. Bismuth(III)triflate (Bi(OTf)₃) has emerged as a versatile and reusable Lewis acid catalyst for various organic transformations, including the synthesis of pyridopyrimidine derivatives. scirp.orgresearchgate.netscirp.org While specific studies on the bismuth(III)triflate-catalyzed synthesis of this compound are not extensively detailed in the provided search results, the synthesis of the closely related pyrido[2,3-d]pyrimidine analogues has been well-documented, offering valuable insights into the potential application of this methodology.
A one-pot, three-component reaction has been developed for the synthesis of 7-amino-5-(substituted-phenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-6-carbonitrile compounds. scirp.org This reaction involves the condensation of an aromatic aldehyde, malononitrile, and 6-amino-1,3-dimethyluracil in the presence of bismuth(III)triflate as a catalyst. scirp.orgscirp.org The optimal reaction conditions were found to be 10 mol% of Bi(OTf)₃ in ethanol at 80°C. scirp.orgscirp.org Increasing the catalyst loading beyond 10 mol% did not lead to an improvement in reaction yields. scirp.orgscirp.org This method provides high yields of the desired products and is considered an efficient and rapid approach for the synthesis of novel pyrido[2,3-d]pyrimidines. scirp.org
The proposed mechanism for this reaction involves the Knoevenagel condensation of the aromatic aldehyde and malononitrile, catalyzed by the Lewis acidic bismuth(III)triflate, to form a benzylidene malononitrile intermediate. scirp.org This is followed by a Michael addition of 6-amino-1,3-dimethyluracil to the intermediate, subsequent cyclization, tautomerization, and aromatization to yield the final pyridopyrimidine product. scirp.org
The use of various substituted aromatic aldehydes allows for the generation of a library of pyrido[2,3-d]pyrimidine derivatives, as demonstrated in the table below.
| Entry | Aldehyde (ArCHO) | Product | Yield (%) |
|---|---|---|---|
| 1 | Benzaldehyde | 4a | 95 |
| 2 | 4-Methylbenzaldehyde | 4b | 93 |
| 3 | 4-Methoxybenzaldehyde | 4c | 96 |
| 4 | 4-Chlorobenzaldehyde | 4d | 94 |
| 5 | 4-Bromobenzaldehyde | 4e | 92 |
| 6 | 4-Fluorobenzaldehyde | 4f | 90 |
| 7 | 4-Nitrobenzaldehyde | 4g | 97 |
| 8 | 3-Nitrobenzaldehyde | 4h | 95 |
Table 1. Bismuth(III)triflate catalyzed three-component synthesis of pyrido[2,3-d]pyrimidine derivatives. Conditions: aromatic aldehyde (1 mmol), malononitrile (1 mmol), 6-amino-1,3-dimethyluracil (1 mmol), Bi(OTf)₃ (10 mol %) in EtOH at 80°C. scirp.orgscirp.org
Regioselectivity and Yield Optimization in Synthesis
Regioselectivity is a critical aspect in the synthesis of substituted pyridopyrimidines, as the biological activity of these compounds is often highly dependent on the substitution pattern. Research on the synthesis of 4-aminopyrido[3,2-d]pyrimidine derivatives has demonstrated that the regioselectivity of nucleophilic substitution can be controlled by the reaction conditions.
In the case of 4-amino-2,8-dichloropyrido[3,2-d]pyrimidine derivatives, amination has been shown to occur selectively at the C-2 position. nih.gov However, the regioselectivity of the addition of thiols or thiolates is dependent on the reaction conditions. nih.gov Selective substitution at the C-8 position can be achieved when the reaction is carried out in dimethylformamide (DMF) with Hünig's base (N,N-diisopropylethylamine). nih.gov Conversely, selective addition at the C-2 position is observed when the reaction is performed in isopropanol (iPrOH). nih.gov
This differential reactivity provides a powerful tool for the selective functionalization of the pyrido[3,2-d]pyrimidine core. The C-2 or C-8 positions can be selectively activated towards metal-catalyzed cross-coupling reactions. nih.gov For instance, the chloride at one position can be substituted via a Suzuki-Miyaura reaction, while a sulfanyl group at the other position can be replaced using a Liebeskind-Srogl cross-coupling reaction, highlighting the orthogonality of these reactive centers. nih.gov The development of these regioselective conditions has enabled the synthesis of various 4-amino-2,6,8-trisubstituted pyrido[3,2-d]pyrimidine derivatives. nih.gov
| Position | Reaction | Conditions | Outcome |
|---|---|---|---|
| C-2 | Amination | - | Selective |
| C-2 | Thiol/Thiolate Addition | iPrOH | Selective |
| C-8 | Thiol/Thiolate Addition | DMF, Hünig's base | Selective |
Table 2. Regioselectivity in the functionalization of 4-amino-2,8-dichloropyrido[3,2-d]pyrimidine. nih.gov
Chemical Modifications and Derivatization Strategies
Functionalization at the Pyrimidine (B1678525) Moiety
The pyrimidine ring of 2-aminopyrido[3,2-d]pyrimidin-4(1H)-one is rich in heteroatoms, providing multiple sites for chemical modification. These include the amino group at the C2 position, the nitrogen atoms within the ring, and the carbonyl group at C4, which can exist in its tautomeric hydroxyl form.
Alkylation Reactions
Alkylation of the pyrido[3,2-d]pyrimidine (B1256433) core can occur at several positions, primarily on the nitrogen atoms. Reductive alkylation is a common strategy to introduce alkyl groups. For instance, related pyridopyrimidine systems have been successfully alkylated using formaldehyde (B43269) in the presence of a reducing agent like sodium cyanoborohydride. thermofisher.com This method allows for the methylation of nitrogen atoms within the heterocyclic system.
Another approach involves direct alkylation using alkyl halides. The reaction of 5,6-diamino-1-methylthiouracil with phenacyl bromide derivatives under fusion conditions demonstrates the susceptibility of the amino and thioether groups to alkylation. clockss.org This suggests that the exocyclic amino group and the endocyclic nitrogen atoms of this compound could be targeted for alkylation under suitable basic conditions to neutralize the generated acid. clockss.org
Table 1: Examples of Alkylation Reactions on Related Pyrimidine Scaffolds
| Starting Material | Reagents and Conditions | Product | Reference |
| 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine precursor | Formaldehyde, Sodium Cyanoborohydride | N10-methylated product | thermofisher.com |
| 5,6-diamino-1-methylthiouracil | Phenacyl bromide, DMF, fusion | S-alkylated pyrimidin-4-one | clockss.org |
Acylation Reactions
The amino group at the C2 position is a prime site for acylation, allowing for the introduction of a variety of functional groups. Amidation reactions using acylating agents such as acid chlorides can be employed to form amide linkages. In a study on a related pyrido[2,3-d]pyrimidine (B1209978) system, an amidation reaction was successfully carried out between a derivative and acryloyl chloride in a mixture of tetrahydrofuran (B95107) (THF) and aqueous sodium bicarbonate. nih.gov This demonstrates the feasibility of acylating the amino group on the pyridopyrimidine core.
The general procedure involves the reaction of the amino-substituted pyridopyrimidine with an appropriate acyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. This strategy provides a straightforward method to introduce acyl moieties, which can serve as handles for further functionalization or to modulate the electronic and steric properties of the molecule.
Nucleophilic Substitution Reactions
The pyrimidine ring, when appropriately substituted with a good leaving group such as a halogen at the C4 position, is susceptible to nucleophilic aromatic substitution (SNAr). The introduction of a chlorine atom at the C4 position of the pyrido[2,3-d]pyrimidin-7(8H)-one core has been shown to be a key step for further diversification. nih.gov This chloro-substituted intermediate can then react with a variety of nucleophiles.
For example, the nucleophilic attack of hydrazine (B178648) hydrate (B1144303) on 2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one derivatives leads to the formation of 2-hydrazinopyrido[2,3-d]pyrimidin-4(3H)-one derivatives. nih.gov Similarly, studies on 4-chloro-7H-pyrrolo[2,3-d]pyrimidine have shown that it readily undergoes amination with various aniline (B41778) derivatives in water, promoted by hydrochloric acid. nih.gov This highlights the reactivity of the C4 position towards nitrogen nucleophiles. The reaction of 4-chloro-8-methoxy pyrido[3,4-d]pyrimidin-2-amine (B13308569) with amines, phenols, and thiols has also been demonstrated, proceeding via direct SNAr. nih.gov
Table 2: Nucleophilic Aromatic Substitution on Related Chloro-pyrimidines
| Substrate | Nucleophile | Conditions | Product | Reference |
| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Aniline derivatives | HCl, Water | 4-anilino-7H-pyrrolo[2,3-d]pyrimidine derivatives | nih.gov |
| 4-chloro-8-methoxy pyrido[3,4-d]pyrimidin-2-amine | Amines, Phenols, Thiols | Acid or Base | 4-substituted-2-amino-8-methoxypyrido[3,4-d]pyrimidines | nih.gov |
| 2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one | Hydrazine hydrate | Not specified | 2-hydrazinopyrido[2,3-d]pyrimidin-4(3H)-one | nih.gov |
Oxidation Reactions (e.g., Thioethers to Sulfones)
When a thioether group is present on the pyrimidine ring, for example at the C2 position, it can be readily oxidized to the corresponding sulfoxide (B87167) and subsequently to the sulfone. These oxidized derivatives are of interest as they can exhibit altered biological activities and physicochemical properties. The oxidation of a 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one has been reported to yield the corresponding sulfoxide or sulfone.
The choice of oxidizing agent and reaction conditions determines the extent of oxidation. For the selective oxidation of a thioether to a sulfoxide, milder oxidizing agents are typically used. For the complete oxidation to the sulfone, stronger oxidizing agents or more forcing conditions are required. Common reagents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide. The oxidation of a thioether to a sulfone introduces a highly polar group that can act as a hydrogen bond acceptor, significantly influencing the molecule's interaction with biological targets.
Functionalization at the Pyridine (B92270) Moiety
The pyridine ring of this compound offers opportunities for the introduction of aryl and other substituents through modern cross-coupling methodologies, provided a suitable handle such as a halogen atom is present on the ring.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov To utilize these reactions, the pyridine ring must first be functionalized with a halide, typically bromine or iodine, or a triflate group.
For instance, the Suzuki-Miyaura coupling of a 4-iodo-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one with various arylboronic acids has been successfully achieved using a palladium catalyst such as Pd(PPh₃)₄ and a base like cesium carbonate in a dioxane/water solvent system. nih.gov This methodology allows for the introduction of a wide range of aryl groups at the C4 position of the related pyrido[2,3-d]pyrimidine core. nih.gov Similarly, the synthesis of 4-substituted-2-amino-pyrido[3,4-d]pyrimidine derivatives has been accomplished via Suzuki coupling of the corresponding 4-chloro intermediate with boronic acids. nih.gov
The Buchwald-Hartwig amination is another valuable palladium-catalyzed reaction for forming C-N bonds. This has been demonstrated in the reaction of a 4-chloro-8-methoxy pyrido[3,4-d]pyrimidin-2-amine with heteroarylamines. nih.gov These examples on closely related pyridopyrimidine isomers strongly suggest that a halogenated this compound would be a viable substrate for similar palladium-catalyzed cross-coupling reactions on its pyridine moiety.
Table 3: Palladium-Catalyzed Cross-Coupling Reactions on Related Pyridopyrimidine Scaffolds
| Substrate | Coupling Partner | Reaction Type | Catalyst/Reagents | Product | Reference |
| 4-iodo-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one | Arylboronic acids | Suzuki-Miyaura | Pd(PPh₃)₄, Cs₂CO₃ | 4-aryl-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones | nih.gov |
| 4-chloro-8-methoxy pyrido[3,4-d]pyrimidin-2-amine | Boronic acids | Suzuki | Not specified | 4-aryl-2-amino-8-methoxypyrido[3,4-d]pyrimidines | nih.gov |
| 4-chloro-8-methoxy pyrido[3,4-d]pyrimidin-2-amine | Heteroarylamine | Buchwald-Hartwig | Not specified | 4-(heteroarylamino)-2-amino-8-methoxypyrido[3,4-d]pyrimidines | nih.gov |
Annulation and Ring-Fusion Reactions
Annulation and ring-fusion reactions are powerful synthetic tools used to construct polycyclic aromatic systems by fusing an additional ring onto the existing pyridopyrimidine framework. These reactions significantly alter the molecule's size, shape, and electronic properties, leading to the creation of novel and complex heterocyclic structures.
The fusion of five-membered heterocycles like thiazoles, pyrazoles, and triazoles onto the pyridopyrimidine scaffold has been a subject of considerable interest. These fused systems are synthesized through various multi-step sequences, often starting from a modified pyridopyrimidine precursor.
Thiazoles: The synthesis of thiazole-fused pyridopyrimidines can be achieved through several routes. One common method is the Hantzsch reaction, which involves the condensation of an α-haloketone with a thiourea (B124793) or thioamide derivative. nih.gov For instance, the reaction of a 2-amino-thioxo-dihydropyrido[2,3-d]pyrimidin-4(1H)-one derivative with an appropriate α-haloketone can lead to the formation of a thiazolo[3,2-a]pyrido[2,3-d]pyrimidinone ring system. Another approach involves a domino alkylation-cyclization reaction of propargyl bromides with thiopyrimidinones under microwave irradiation, which can afford 5H-thiazolo[3,2-a]pyrimidin-5-ones in high yields. organic-chemistry.org
Pyrazoles: Pyrazole-fused pyridopyrimidines are typically synthesized by reacting a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. youtube.comwikipedia.org This is often referred to as the Knorr pyrazole (B372694) synthesis. youtube.com For example, a suitably functionalized pyridopyrimidine containing a 1,3-dicarbonyl moiety can undergo condensation with hydrazine to yield a pyrazolo-fused derivative. youtube.comwikipedia.org Alternative methods include the reaction of hydrazonoyl halides with appropriate pyridopyrimidine precursors. nih.gov
Triazoles: The construction of triazole-fused pyridopyrimidines often involves the reaction of hydrazonoyl halides with a 2-thioxo-dihydropyrido[2,3-d]pyrimidin-4(1H)-one derivative. mdpi.comresearchgate.net This reaction can proceed through the in situ generation of a nitrilimine, which then undergoes a 1,3-dipolar cycloaddition with the C=S bond of the pyrimidinone ring, followed by cyclization and elimination of hydrogen sulfide (B99878) to yield the pyrido[2,3-d] nih.govmdpi.comnih.govtriazolo[4,3-a]pyrimidin-5(1H)-one. mdpi.comresearchgate.net Another important method for forming a 1,2,3-triazole ring is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne, often catalyzed by copper(I) salts. nih.govresearchgate.netrsc.org
Table 1: Examples of Reagents for Fused Heterocycle Synthesis
| Fused Heterocycle | Starting Pyridopyrimidine Derivative | Key Reagent(s) | Reference(s) |
| Thiazole | 2-Thioxo-dihydropyrido[2,3-d]pyrimidin-4(1H)-one | α-Haloketone | nih.gov |
| Pyrazole | Pyridopyrimidine with 1,3-dicarbonyl moiety | Hydrazine | youtube.comwikipedia.org |
| Triazole | 2-Thioxo-dihydropyrido[2,3-d]pyrimidin-4(1H)-one | Hydrazonoyl halide | mdpi.comresearchgate.net |
Intramolecular cyclization is a key strategy for constructing fused ring systems from appropriately substituted this compound derivatives. This process involves the formation of a new ring by the reaction of two functional groups within the same molecule.
For example, a 2-amino-1,6-dihydropyridine-3-carboxamide derivative can undergo cyclization with chloroacetyl chloride to yield a pyridopyrimidinone. nih.gov Similarly, refluxing o-aminonicotinonitrile derivatives with reagents like diethyl oxalate (B1200264) can lead to the formation of fused pyridopyrimidine esters. nih.gov These reactions are often facilitated by heat or the presence of a catalyst and can lead to the formation of a variety of fused heterocyclic systems, depending on the nature of the appended side chain and the cyclizing agent used. The initial step often involves the acylation or thioacylation of the amino group, followed by heterocyclization. nih.gov
Condensation reactions involving this compound and bifunctional reagents provide a versatile route to a wide array of fused heterocyclic systems. Bifunctional reagents possess two reactive centers that can react with two different sites on the pyridopyrimidine core, leading to ring closure.
A common approach involves the reaction of the amino group and an adjacent ring nitrogen of the pyridopyrimidine with a reagent containing two electrophilic centers. For instance, the reaction with 1,3-dicarbonyl compounds or their synthetic equivalents can lead to the formation of a new pyrimidine ring fused to the pyridine moiety. wikipedia.org Similarly, reaction with α-haloketones can lead to the formation of fused imidazole (B134444) rings through a process that can be viewed as an initial nucleophilic substitution followed by cyclization. rsc.org The reaction of hydrazonoyl halides with thiones can also be considered a condensation reaction, leading to fused triazole systems. nih.gov The outcome of these reactions is highly dependent on the nature of the bifunctional reagent and the reaction conditions employed. nih.gov
Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance Spectroscopy (NMR: ¹H, ¹³C)
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for determining the carbon-hydrogen framework of organic molecules.
For derivatives of pyrido[2,3-d]pyrimidin-4(3H)-one, ¹H NMR spectra have shown characteristic signals for the protons of the NH groups. For instance, in a 2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one derivative, two D₂O exchangeable singlet signals were observed at δ 12.51 and 13.23 ppm, corresponding to the two NH protons. nih.gov A singlet signal at δ 7.97 ppm was also recorded, which is attributed to the proton at the C6 position of the pyridopyrimidine ring. nih.gov In other analogues, such as the 3-aminopyrido[2,3-d] urfu.ruchemicalbook.comchemicalbook.comtriazolo[4,3-a]pyrimidin-5(1H)-one derivatives, exchangeable singlet signals for NH and NH₂ groups have been identified at 7.09 and 7.33 ppm. nih.gov
The ¹³C NMR spectrum for a 2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one derivative displayed key signals at δ 162.29 and 175.61, which correspond to the carbons of the C=O and C=S groups, respectively. nih.gov
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Pyrido[2,3-d]pyrimidine (B1209978) Derivatives
| Compound Type | Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Reference |
| 2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one | NH | 12.51, 13.23 | - | nih.gov |
| C6-H | 7.97 | - | nih.gov | |
| C=O | - | 162.29 | nih.gov | |
| C=S | - | 175.61 | nih.gov | |
| 3-aminopyrido[2,3-d] urfu.ruchemicalbook.comchemicalbook.comtriazolo[4,3-a]pyrimidin-5(1H)-one | NH, NH₂ | 7.09, 7.33 | - | nih.gov |
Infrared Spectroscopy (IR)
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the analysis of pyrido[2,3-d]pyrimidine derivatives, IR spectroscopy has been instrumental. For example, the IR spectrum of a 3-phenylpyrido[2,3-d] urfu.ruchemicalbook.comchemicalbook.comtriazolo[4,3-a]pyrimidin-5(1H)-one analogue showed absorption bands at 1720 cm⁻¹ and 3414 cm⁻¹, corresponding to the C=O and NH groups, respectively. nih.gov In another related structure, the presence of NH₂ and NH groups was confirmed by bands at 3420.17, 3365.15 cm⁻¹ (NH₂) and 3256.68, 3163.37 cm⁻¹ (NH), while two carbonyl bands appeared at 1752.22 and 1694.82 cm⁻¹. nih.gov
Table 2: Key IR Absorption Bands for Pyrido[2,3-d]pyrimidine Derivatives
| Functional Group | Absorption Band (cm⁻¹) | Reference |
| C=O | 1720 | nih.gov |
| NH | 3414 | nih.gov |
| NH₂ | 3420.17, 3365.15 | nih.gov |
| NH | 3256.68, 3163.37 | nih.gov |
| C=O | 1752.22, 1694.82 | nih.gov |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight and elemental composition. The fragmentation patterns observed in the mass spectrum can also help in elucidating the structure of the molecule. For a 3-phenylpyrido[2,3-d] urfu.ruchemicalbook.comchemicalbook.comtriazolo[4,3-a]pyrimidin-5(1H)-one derivative, the mass spectrum revealed a molecular ion peak at an m/z of 459. nih.gov Another derivative, a 3-aminopyrido[2,3-d] urfu.ruchemicalbook.comchemicalbook.comtriazolo[4,3-a]pyrimidin-5(1H)-one, showed its expected molecular ion peak at an m/z of 400.5. nih.gov
Elemental Analysis
Elemental analysis is a crucial technique used to determine the elemental composition of a compound. This method provides the percentage of each element present, which is then compared with the calculated theoretical values for the proposed structure. The synthesis of various 6-substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues and other pyrido[2,3-d]pyrimidin-4(3H)-one derivatives has been confirmed through satisfactory elemental analysis results, where the found percentages of Carbon, Hydrogen, and Nitrogen align with the calculated values. nih.govnih.govnih.gov
X-ray Diffraction Analysis
X-ray diffraction analysis provides precise information about the three-dimensional arrangement of atoms within a crystal. This technique has been used to study the crystal structure of related pyridopyrimidine derivatives. For instance, the analysis of a 4-aryl-2,3-dihydro-1H-pyrido[1,2-c]pyrimidine-1,3-dione hydrochloride confirmed that the pyridopyrimidine fragment is essentially planar. researchgate.net Steric hindrance in some derivatives can cause a twisting of substituent groups relative to the pyridopyrimidine system, an effect that has been confirmed by X-ray diffraction. researchgate.net
Density Functional Theory (DFT) Studies for Structural Elucidation
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT studies have been employed to complement experimental data and gain deeper insight into the structural and electronic properties of pyridopyrimidine derivatives. For example, DFT calculations have been used to simulate absorption spectra and have shown good agreement with experimental UV-Vis diffuse reflectance spectra for a 2-aminopyrimidine (B69317) derivative and its hydrogen-bonded dimer. urfu.ru These theoretical calculations have also been used to unambiguously assign resonances in ¹³C CPMAS NMR spectra. researchgate.net Furthermore, DFT calculations have been utilized to study the correlation between the structure of certain pyrido[2,3-d]pyrimidine derivatives and their biological activity. researchgate.net
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Investigations
No specific data is available in the public domain for 2-aminopyrido[3,2-d]pyrimidin-4(1H)-one under this topic.
No specific data is available in the public domain for this compound under this topic.
No specific data is available in the public domain for this compound under this topic.
Quantitative Structure-Activity Relationship (QSAR) Analysis
No specific data is available in the public domain for this compound under this topic.
No specific data is available in the public domain for this compound under this topic.
No specific data is available in the public domain for this compound under this topic.
No specific data is available in the public domain for this compound under this topic.
3D-QSAR Methodologies
Comparative Molecular Similarity Indices Analysis (CoMSIA)
Comparative Molecular Similarity Indices Analysis (CoMSIA) is a powerful 3D-QSAR (Quantitative Structure-Activity Relationship) technique used to correlate the biological activity of a series of compounds with their 3D shapes and physicochemical properties. This method evaluates steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around the molecules.
While specific CoMSIA studies exclusively on this compound are not extensively documented in publicly available literature, the methodology has been successfully applied to various related pyrimidine (B1678525) derivatives, providing a framework for how such an analysis would be approached. For instance, 3D-QSAR models for a series of fluorinated hexahydropyrimidine (B1621009) derivatives have been developed using CoMSIA to understand their cytotoxic activities. These models have demonstrated high predictive ability, highlighting the influence of steric and electrostatic fields on the biological activity. nih.gov
A hypothetical CoMSIA study on a series of this compound derivatives would involve the following steps:
Dataset Selection: A series of analogs with varying substituents on the pyrido[3,2-d]pyrimidine (B1256433) scaffold and their corresponding biological activities (e.g., IC₅₀ values) would be compiled.
Molecular Modeling and Alignment: 3D structures of the compounds would be generated and aligned based on a common substructure, which in this case would be the this compound core.
Calculation of CoMSIA Fields: Steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields would be calculated for each molecule in the dataset.
PLS Analysis: Partial Least Squares (PLS) analysis would be employed to derive a correlation between the CoMSIA field values and the biological activities.
Contour Map Generation: The results would be visualized as 3D contour maps, indicating regions where modifications to the molecule would likely enhance or diminish its activity.
The insights gained from such a study would be instrumental in guiding the synthesis of new derivatives with improved potency.
Molecular Field Analysis (MFA)
Molecular Field Analysis (MFA), similar to CoMSIA, is a 3D-QSAR method that explores the relationship between the 3D molecular properties of a set of compounds and their biological activities. MFA calculates steric and electrostatic fields around the aligned molecules and uses statistical methods to build a predictive model.
Although direct MFA studies on this compound are not prominent in the literature, the principles of MFA are well-established and have been applied to numerous heterocyclic compounds, including pyrimidine analogs. These studies have consistently demonstrated the utility of MFA in understanding the structural requirements for biological activity.
An MFA study on this compound derivatives would generate contour maps that highlight:
Sterically Favorable and Unfavorable Regions: Indicating where bulky or smaller substituents would be preferred.
Electrostatic Favorable and Unfavorable Regions: Showing where positive or negative electrostatic potentials would enhance binding affinity to a target.
These maps serve as a visual guide for medicinal chemists to rationally design more effective molecules.
Derivation of Structure-Activity Relationshipsnih.gov
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For the pyrido[3,2-d]pyrimidine scaffold, SAR studies, often supported by computational analyses, have identified key structural features that govern their therapeutic potential. nih.gov
For derivatives of this compound, SAR exploration would focus on modifications at various positions of the heterocyclic ring system. For example, a review of various pyridopyrimidine derivatives reveals that substitutions on the pyridine (B92270) and pyrimidine rings can significantly impact their activity as kinase inhibitors or as agents targeting other biological pathways. nih.gov
A hypothetical SAR summary for this compound derivatives, based on general findings for related compounds, could be tabulated as follows:
| Position of Substitution | Type of Substituent | Effect on Activity (Hypothetical) | Rationale (Based on Related Scaffolds) |
| N1-position (pyrimidine) | Alkyl, Aryl | Modulation of solubility and metabolic stability. | N-substitution can alter planarity and interactions with the solvent or metabolic enzymes. |
| C6, C7, C8 (pyridine) | Halogens, Alkoxy, Amino | Can influence electronic properties and provide additional binding interactions. | Electron-withdrawing or -donating groups can tune the pKa of the heterocycle and form specific hydrogen bonds or hydrophobic interactions with the target protein. |
| 2-Amino group | Acylation, Alkylation | Can serve as a key hydrogen bond donor/acceptor. Modification can alter binding affinity and selectivity. | The amino group is often crucial for anchoring the ligand in the binding pocket of a target enzyme. |
QSAR studies on related aminopyrido[2,3-d]pyrimidin-7-yl derivatives have shown that electronic properties, such as the energy of the lowest unoccupied molecular orbital (LUMO), are critical for their activity as tyrosine kinase inhibitors. nih.govnih.gov This suggests that incorporating electronegative groups could be a viable strategy to enhance the potency of this compound derivatives. nih.gov
Pharmacophore Modelingnih.gov
Pharmacophore modeling is a crucial computational technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific biological target. nih.gov This model serves as a 3D query for virtual screening of compound libraries to find new, structurally diverse molecules with the desired biological activity. nih.govnih.gov
For this compound, which has shown potential as a scaffold for various therapeutic targets, pharmacophore models can be developed based on a set of known active ligands. A typical pharmacophore model for a kinase inhibitor based on this scaffold might include:
One or two hydrogen bond acceptors (e.g., the carbonyl oxygen and pyrimidine nitrogens).
A hydrogen bond donor (the 2-amino group).
An aromatic ring feature (the pyridine ring).
A hydrophobic feature, depending on the substituents.
Studies on related pyrido[2,3-d]pyrimidine (B1209978) derivatives have successfully used pharmacophore modeling to design novel inhibitors of enzymes like thymidylate synthase. nih.gov These models, validated through cost analysis and Fischer's randomization tests, provide a robust platform for identifying new lead compounds. nih.gov
Virtual Screening Approachesnih.gov
Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov For a scaffold like this compound, virtual screening can be employed to explore its potential against a wide range of biological targets or to find novel derivatives with enhanced activity against a known target. nih.gov
The process typically involves:
Library Preparation: A large database of chemical compounds is prepared in a 3D format.
Target-Based or Ligand-Based Screening:
Target-Based: If the 3D structure of the biological target is known, molecular docking is used to predict the binding pose and affinity of each compound in the library to the target's active site. Novel heterocyclic-fused pyrimidines have been subjected to this approach to identify potential anticancer agents. msa.edu.egnih.gov
Ligand-Based: If the target structure is unknown, a pharmacophore model derived from known active compounds is used to filter the database for molecules that match the key chemical features. nih.gov
Hit Selection and Experimental Validation: The top-ranking compounds from the virtual screen are then selected for experimental testing to confirm their biological activity.
Virtual screening of pyrido[2,3-d]pyrimidine databases has led to the identification of novel inhibitors for targets like human thymidylate synthase. nih.gov
In Silico ADME-T Predictionsmsa.edu.egresearchgate.net
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) and Toxicity (T) properties is a critical component of modern drug discovery, helping to identify and eliminate compounds with unfavorable pharmacokinetic or toxic profiles at an early stage. cumhuriyet.edu.trnih.gov For this compound and its derivatives, various computational models can predict key ADME-T parameters.
Studies on related pyridopyrimidine derivatives have utilized in silico tools to predict properties such as solubility, permeability, and metabolic stability. nih.govnih.gov For instance, research on pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones has shown significant variation in biopharmaceutical properties based on structural modifications, with a broad range in solubility and permeability values. nih.gov
A typical in silico ADME-T profile for this compound derivatives would include predictions for:
| ADMET Parameter | Predicted Property (Conceptual) | Importance in Drug Development |
| Absorption | Good oral bioavailability predicted by Lipinski's Rule of Five. | Determines if a drug can be effectively absorbed from the gut. |
| Distribution | Moderate to high plasma protein binding. | Influences the amount of free drug available to act on the target. |
| Metabolism | Potential for metabolism by Cytochrome P450 enzymes. | Affects the drug's half-life and potential for drug-drug interactions. |
| Excretion | Likely renal and/or hepatic clearance. | Determines how the drug is eliminated from the body. |
| Toxicity | Low predicted mutagenicity and cardiotoxicity. | Essential for ensuring the safety of a potential drug candidate. |
Computational tools like SwissADME and ADMETLab are commonly used to generate these predictions. cumhuriyet.edu.tryoutube.com These in silico assessments are invaluable for prioritizing which compounds should be synthesized and advanced into more resource-intensive preclinical testing. youtube.comresearchgate.net
Preclinical Biological Activity and Mechanism of Action Studies
Modulation of Kinase Activity
Derivatives of the pyrido[3,2-d]pyrimidine (B1256433) scaffold have demonstrated significant activity as kinase inhibitors, a class of drugs that can interfere with the signaling pathways that control cell growth and proliferation.
The pyrido[2,3-d]pyrimidine (B1209978) class of compounds, isomeric to the [3,2-d] series, has been a fertile ground for the discovery of tyrosine kinase inhibitors. For instance, the derivative PD180970 has been identified as a potent ATP-competitive inhibitor of the p210Bcr-Abl tyrosine kinase, which is a key driver in chronic myelogenous leukemia aacrjournals.orgnih.gov. It demonstrated an IC50 value of 5 nM for the in vitro autophosphorylation of p210Bcr-Abl and 2.2 nM for the kinase activity of purified recombinant Abl tyrosine kinase nih.gov. Another pyrido[2,3-d]pyrimidine, PD166326, a dual inhibitor of Src and Abl kinases, showed IC50 values of 6 nM and 8 nM, respectively nih.govaacrjournals.org. This compound was found to be over 100-fold more potent than imatinib in vivo and inhibited the growth of K562 cells with an IC50 of 300 pM aacrjournals.org.
Furthermore, research into related pyridopyrimidine scaffolds has shown potent inhibition of Fibroblast Growth Factor Receptor (FGFR). A pyrido[2,3-d]pyrimidine derivative, PRN1371, was developed as an irreversible covalent inhibitor of FGFR1-4, with an IC50 for FGFR1 of 0.6 nM acs.org. Another study on imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivatives identified compounds with potent inhibitory activity against FGFR1, 2, and 4, with IC50 values in the low nanomolar range nih.gov.
A class of p38 mitogen-activated protein (MAP) kinase antagonists based on a 3,4-dihydropyrido[3,2-d]pyrimidone scaffold has also been developed, demonstrating good potency for enzyme inhibition and excellent functional activity.
The pyrido[2,3-d]pyrimidine scaffold is famously represented by Palbociclib (PD-0332991), a highly specific inhibitor of CDK4 and CDK6 with IC50 values of 0.011 µM and 0.015 µM, respectively acs.org. While Palbociclib is a pyrido[2,3-d]pyrimidine derivative, the potential of the pyrido[3,2-d]pyrimidine core as a CDK inhibitor is an area of active investigation. A study on new pyridopyrimidine derivatives identified dual inhibitors of EGFR and CDK4/cyclin D1 tandfonline.com. Specifically, pyrazol-1-yl pyridopyrimidine derivative 5 was found to be a potent inhibitor of CDK4/cyclin D1 tandfonline.com.
Derivatives of 2-aminopyrido[3,2-d]pyrimidin-4(1H)-one have emerged as potent and selective inhibitors of the delta isoform of phosphoinositide 3-kinase (PI3Kδ), a key enzyme in immune cell signaling. One such derivative, Seletalisib, is an ATP-competitive and highly selective PI3Kδ inhibitor with an IC50 of 12 nM medchemexpress.comnih.gov. It effectively blocks AKT phosphorylation following B-cell receptor activation medchemexpress.com. Further studies on a series of pyrido[3,2-d]pyrimidine derivatives identified compound S5 with an IC50 of 2.82 nM against PI3Kδ nih.gov.
In addition to selective PI3Kδ inhibition, the pyrido[3,2-d]pyrimidine scaffold has been utilized to develop dual PI3K/mTOR inhibitors. Research has described the synthesis and biological evaluation of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines, with several compounds exhibiting IC50 values for PI3Kα between 3 and 10 nM and also showing activity against mTOR nih.gov.
| Compound | Target | IC50 (nM) |
| Seletalisib | PI3Kδ | 12 |
| Compound S5 | PI3Kδ | 2.82 |
| Compound 32 | PI3Kα | 3 |
| Compound 1 | PI3Kα | 19 |
| Compound 1 | mTOR | 37 |
This table presents the half-maximal inhibitory concentration (IC50) values for selected pyrido[3,2-d]pyrimidine derivatives against PI3K and mTOR kinases.
The pyrido[2,3-d]pyrimidine derivative PD-173955 is known to target the ephrin (EPH) family of receptor tyrosine kinases, which are often overexpressed in cancer nih.gov. While this highlights the potential of the broader pyridopyrimidine class, specific studies on the this compound scaffold for EPH inhibition are less documented in the provided search results.
Dihydrofolate Reductase (DHFR) Inhibition
A significant area of research for this chemical class has been the inhibition of dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis and cell proliferation. A series of 6-substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues of Piritrexim have been synthesized and evaluated as DHFR inhibitors. These compounds were tested against DHFR from Pneumocystis carinii (pcDHFR), Toxoplasma gondii (tgDHFR), and rat liver (rlDHFR) to assess their potency and selectivity nih.gov.
One of the most potent compounds identified was 2,4-diamino-6-(N-methyl-3',4'-dimethoxyanilino)pyrido[3,2-d]pyrimidine (compound 21), with IC50 values of 0.0023 µM against pcDHFR and 0.00088 µM against tgDHFR nih.gov. Another study on 6-substituted-2,4-diaminopyrido-[3,2-d]pyrimidine derivatives identified compounds 13 and 14 as potent inhibitors of recombinant human DHFR (rhDHFR), with IC50 values of 0.59 µM and 0.46 µM, respectively mdpi.com. A subsequent study on 6-substituted pyrido[3,2-d]pyrimidines with a three-to-five-carbon bridge identified a compound (16) with an IC50 of 0.06 µM against rhDHFR mdpi.com.
| Compound | Target Enzyme | IC50 (µM) |
| Compound 21 | pcDHFR | 0.0023 |
| Compound 21 | tgDHFR | 0.00088 |
| Compound 12 | pcDHFR | 90.4 |
| Compound 12 | tgDHFR | 2.8 |
| Compound 13 | rhDHFR | 0.59 |
| Compound 14 | rhDHFR | 0.46 |
| Compound 16 | rhDHFR | 0.06 |
This table displays the half-maximal inhibitory concentration (IC50) values of various 2,4-diaminopyrido[3,2-d]pyrimidine derivatives against different isoforms of Dihydrofolate Reductase (DHFR).
Receptor Ligand Binding Studies
Beyond enzyme inhibition, the pyrido[3,2-d]pyrimidine scaffold has been investigated for its ability to bind to G-protein coupled receptors. A series of potent pyrido[3,2-d]pyrimidines have been developed as histamine H4 receptor antagonists nih.gov. These compounds demonstrated good affinities for the human and rodent histamine H4 receptors and had significantly reduced binding to the hERG channel compared to other clinical-stage compounds nih.gov. This highlights the versatility of the scaffold in targeting different classes of proteins.
Enzyme Inhibition Beyond Kinases and DHFR
The inhibitory activity of pyridopyrimidine derivatives extends to several enzyme families beyond the well-documented inhibition of kinases and dihydrofolate reductase.
Biotin carboxylase (BC) is an essential enzyme in the fatty acid biosynthesis pathway in bacteria, making it an attractive target for the development of novel antibiotics. nih.gov Several pyridopyrimidine derivatives have been synthesized and evaluated as BC inhibitors. researchgate.net One study reported the development of novel pyrido[2,3-d]pyrimidine derivatives, among which 2-((2-Phenylpyrido[2,3-d]pyrimidin-4-yl)amino)phenol showed promising activity in biotin carboxylase inhibition and a low minimum inhibitory concentration (MIC). researchgate.net Further research focused on redesigning pyridopyrimidine inhibitors to improve their antibacterial potency against Gram-negative bacteria like E. coli and P. aeruginosa. nih.gov These studies confirm that the pyridopyrimidine scaffold is a viable starting point for developing potent inhibitors of bacterial biotin carboxylase. nih.govresearchgate.net
Cyclic nucleotide phosphodiesterases (PDEs) are enzymes that regulate the levels of intracellular second messengers, cAMP and cGMP. mdpi.com Inhibition of these enzymes, particularly PDE4, is a therapeutic strategy for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). mdpi.comnih.gov The pyrido[2,3-d]pyrimidine scaffold has been recognized for its potential in inhibiting phosphodiesterases. researchgate.netresearchgate.net While much of the research has focused on related scaffolds like thieno[3,2-d]pyrimidines, the foundational pyrimidine (B1678525) core is a common feature among many PDE4 inhibitors. mdpi.comnih.govmdpi.com This suggests that derivatives of this compound could also be explored for potential phosphodiesterase inhibitory activity.
Carbonic anhydrases (CAs) are ubiquitous zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and are involved in numerous physiological and pathological processes. nih.govmdpi.com A series of novel pyrido[2,3-d]pyrimidine derivatives containing an indole ring were synthesized and evaluated for their inhibitory effects on human carbonic anhydrase isoforms I and II (hCA I and hCA II). nih.govnih.gov The results indicated that all tested compounds inhibited the activity of both hCA I and hCA II. nih.gov The most active compound for hCA I inhibition was identified as compound 7e with an IC₅₀ of 6.79 µM. nih.gov These findings demonstrate that the pyrido[2,3-d]pyrimidine scaffold can serve as a template for the design of potent carbonic anhydrase inhibitors. nih.govnih.govresearchgate.net
Data Tables
Table 1: Receptor Interaction Data for Pyridopyrimidine Analogs This table is interactive. You can sort and filter the data.
| Compound/Analog Class | Target Receptor | Activity Type | Potency (IC₅₀) | Source |
|---|---|---|---|---|
| Pyrido[3,4-d]pyrimidine (B3350098) analogue | CXCR2 | Antagonist | 0.11 µM | mdpi.comresearchgate.net |
| PD 158771 | 5-HT1A | Partial Agonist | Not specified | nih.gov |
Table 2: Enzyme Inhibition Data for Pyridopyrimidine Analogs This table is interactive. You can sort and filter the data.
| Compound/Analog Class | Target Enzyme | Activity Type | Potency (IC₅₀/MIC) | Source |
|---|---|---|---|---|
| 2-((2-Phenylpyrido[2,3-d]pyrimidin-4-yl)amino)phenol | Biotin Carboxylase | Inhibitor | Low MIC | researchgate.net |
| Pyrido[2,3-d]pyrimidine derivative 7e | Carbonic Anhydrase I | Inhibitor | 6.79 µM | nih.gov |
Acetylcholinesterase (AChE) Inhibition
SARS-CoV-2 Main Protease (Mpro) Inhibition
The main protease (Mpro, also known as 3CLpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for antiviral drug development. nih.govnih.gov Mpro is responsible for cleaving viral polyproteins into functional non-structural proteins required for the virus's life cycle. nih.gov Inhibition of this enzyme effectively blocks viral replication. The search for Mpro inhibitors has explored a wide range of chemical scaffolds, including peptidomimetics and small molecules that can covalently or non-covalently bind to the enzyme's active site, particularly the catalytic cysteine residue (Cys145). nih.govnih.gov While numerous inhibitors have been identified and developed, specific studies on the inhibitory activity of this compound against SARS-CoV-2 Mpro have not been reported in the available scientific literature. Therefore, its capacity to inhibit this viral enzyme has not been established.
Checkpoint Kinase 1 (Chk1) Inhibition
Checkpoint Kinase 1 (Chk1) is a critical serine/threonine kinase involved in the DNA damage response pathway, making it an attractive target for cancer therapy. Inhibiting Chk1 can disrupt cell cycle checkpoints and enhance the efficacy of DNA-damaging agents. Research into structurally related compounds has highlighted the potential of the pyrido[3,2-d]pyrimidine scaffold for Chk1 inhibition.
A study focused on derivatives of the isomeric pyrido[3,2-d]pyrimidin-6(5H)-one scaffold led to the discovery of potent and selective Chk1 inhibitors. nih.gov One of the lead compounds from this series, compound 11 , demonstrated single-digit nanomolar potency against Chk1 with an IC50 value of 0.55 nM. nih.gov This compound also exhibited significant anti-proliferative effects in the MV-4-11 acute myeloid leukemia cell line and acted synergistically with the chemotherapeutic agent gemcitabine in HT-29 colon cancer cells. nih.gov
| Compound | Scaffold | Chk1 IC50 (nM) | Cell Line (Anti-proliferative IC50, nM) |
|---|---|---|---|
| Compound 11 | Pyrido[3,2-d]pyrimidin-6(5H)-one derivative | 0.55 | MV-4-11 (202 nM) |
| Compound 11 + Gemcitabine | Pyrido[3,2-d]pyrimidin-6(5H)-one derivative | N/A | HT-29 (63.53 nM) |
Data sourced from a study on pyrido[3,2-d]pyrimidin-6(5H)-one derivatives, which are structural isomers of the subject compound. nih.gov
These findings suggest that the pyrido[3,2-d]pyrimidine core is a promising framework for developing selective Chk1 inhibitors, although direct studies on the 2-amino-4-oxo isomer are needed to confirm its activity.
Cyclooxygenase (COX) Enzyme Inhibition (COX-1, COX-2)
Cyclooxygenase (COX) enzymes, which exist as two primary isoforms (COX-1 and COX-2), are key to the synthesis of pro-inflammatory prostaglandins. nih.govverywellhealth.com Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. nih.govverywellhealth.com COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal lining, while COX-2 is typically induced at sites of inflammation. verywellhealth.comresearchgate.net Selective inhibition of COX-2 is a desirable trait for anti-inflammatory agents to reduce gastrointestinal side effects. nih.govresearchgate.netyoutube.com There is currently no available scientific literature that has evaluated the inhibitory activity of this compound against either COX-1 or COX-2. Consequently, its potential as a COX inhibitor is unknown.
TrmD Inhibition
TrmD, tRNA-(guanosine1)-methyltransferase, is an essential bacterial enzyme involved in the post-transcriptional modification of tRNA. Its critical role in bacterial protein synthesis and viability makes it an attractive target for the development of novel antibiotics. A review of the current scientific literature reveals no studies investigating the potential of this compound to inhibit the TrmD enzyme.
Cellular and Functional Mechanism Investigations (In Vitro/In Vivo Preclinical Models)
Cell Cycle Arrest
The pyridopyrimidine scaffold is a core component of molecules known to interfere with cell proliferation by inducing cell cycle arrest. Studies on derivatives of this structure have provided insights into the potential mechanisms of action.
Research on a series of 6-substituted N5-formyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine-2,4-diamine derivatives, which are structurally related to this compound, has demonstrated significant antiproliferative effects. researchgate.net The most potent compound in this series, 6k , exhibited strong inhibitory activity against several human cancer cell lines. Further investigation into its mechanism revealed that it induces cell cycle arrest at the S phase, which subsequently leads to apoptosis. researchgate.net This S phase arrest is linked to the inhibition of dihydrofolate reductase (DHFR), a key enzyme in the synthesis of DNA precursors. researchgate.net
| Compound | Target Cell Line | Antiproliferative IC50 (μM) | Observed Mechanism |
|---|---|---|---|
| 6k (6-(3,4,5-trimethoxyphenethyl)-5-formyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine-2,4-diamine) | HL-60 (Leukemia) | 16.6 | S Phase Cell Cycle Arrest, Apoptosis |
| HeLa (Cervical Cancer) | 8.5 |
Data sourced from a study on tetrahydropyrido[3,2-d]pyrimidine derivatives. researchgate.net
While these findings are on a modified and reduced form of the pyridopyrimidine core, they indicate that this heterocyclic system is a valid starting point for the design of agents that can disrupt the cell cycle in cancer cells. Direct experimental data on this compound is required to confirm if it shares this mechanism of action.
Apoptosis Induction (e.g., Caspase-3 Activation)
The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. While direct studies on this compound are not extensively documented, the broader class of pyridopyrimidine derivatives has shown apoptosis-inducing capabilities. For instance, derivatives of the isomeric pyrido[2,3-d]pyrimidine scaffold have been shown to activate apoptosis in cancer cells. One study demonstrated that a novel pyrido[2,3-d]pyrimidine derivative significantly activated apoptosis in MCF-7 breast cancer cells, increasing total apoptosis by over 58-fold compared to control cells rsc.orgnih.gov. This process was associated with the arrest of the cell cycle at the G1 phase rsc.orgnih.gov. The mechanism often involves the activation of key executioner enzymes like caspase-3.
The phosphoinositide 3-kinase (PI3K) pathway is crucial for regulating cellular survival, and its inhibition can lead to apoptosis nih.gov. Derivatives of this compound, such as Seletalisib, are potent inhibitors of the PI3Kδ isoform nih.gov. By blocking this pathway, such compounds can disrupt pro-survival signals in cancer cells, potentially leading to apoptosis.
Antiproliferative Activity in Cancer Cell Lines
The antiproliferative effects of pyrido[3,2-d]pyrimidine derivatives have been primarily linked to the inhibition of phosphoinositide 3-kinases (PI3Ks), enzymes that are critical for cell proliferation and survival nih.gov. The PI3Kδ isoform, in particular, is a therapeutic target for B-cell malignancies nih.gov.
Seletalisib, a notable derivative, is a potent and selective inhibitor of PI3Kδ with an IC50 of 12 nM medchemexpress.com. Its mechanism of action is ATP-competitive and it effectively blocks the phosphorylation of AKT, a downstream effector in the PI3K signaling pathway, following B-cell receptor activation nih.govmedchemexpress.com. Studies have shown that Seletalisib inhibits the proliferation of B-cells without indications of general cytotoxicity in peripheral blood mononuclear cells (PBMCs) nih.gov. This targeted antiproliferative activity makes it a candidate for treating diseases driven by dysregulated B-cell activity, such as certain cancers and autoimmune diseases nih.gov.
Table 1: Antiproliferative and Kinase Inhibitory Activity of Seletalisib
| Compound | Target | Assay | IC50 | Cell Line/System | Reference |
|---|---|---|---|---|---|
| Seletalisib | PI3Kδ | Kinase Inhibition | 12 nM | Biochemical Assay | medchemexpress.com |
| Seletalisib | B-cell proliferation | Cellular Assay | - | B-cells | nih.gov |
| Seletalisib | AKT phosphorylation | Cellular Assay | - | B-cell line | nih.gov |
Antimicrobial Mechanisms (e.g., effects on biofilm formation)
Based on the available research, there is currently no specific information detailing the antimicrobial or anti-biofilm formation activities for derivatives of this compound. Studies on the antimicrobial properties of related isomers, such as pyrido[2,3-d]pyrimidines, have been conducted, showing moderate to potent activity against various bacterial and fungal strains researchgate.netnih.govrsc.org. However, these findings cannot be directly extrapolated to the pyrido[3,2-d]pyrimidine scaffold.
Neurotropic Effects (e.g., anticonvulsant, anxiolytic activity)
Derivatives of the pyridofuro[3,2-d]pyrimidine class have been investigated for their neurotropic effects, demonstrating notable anticonvulsant and anxiolytic activities nih.govmdpi.com. In preclinical models, these compounds were assessed for their ability to antagonize pentylenetetrazole (PTZ)-induced seizures, an experimental model for clonic seizures and for predicting anxiolytic effects mdpi.com.
Certain synthesized pyridofuro[3,2-d]pyrimidine derivatives showed high anticonvulsant activity against PTZ-induced seizures nih.gov. Furthermore, psychotropic activity studies revealed that selected compounds possess anxiolytic effects in "open field" and "elevated plus maze" models nih.govmdpi.com. Docking studies suggest that the mechanism of action for some of these compounds may involve interaction with the GABA-A receptor, a key target for anxiolytic drugs like benzodiazepines nih.gov.
Table 2: Neurotropic Effects of Pyridofuro[3,2-d]pyrimidine Derivatives
| Test Model | Activity Assessed | Observed Effect | Reference |
|---|---|---|---|
| Pentylenetetrazole (PTZ) induced seizures | Anticonvulsant | High activity, antagonism of convulsive action | nih.govmdpi.com |
| "Open field" and "elevated plus maze" | Anxiolytic | Activating behavior and anxiolytic effects | nih.govmdpi.com |
Antioxidant Activity
There is a lack of specific studies evaluating the antioxidant activity of this compound or its direct derivatives. However, research into other classes of pyrimidine derivatives has shown significant antioxidant potential ijpsonline.comnih.govnih.gov. For example, studies on isomeric pyrido[2,3-d]pyrimidine derivatives showed that some compounds exhibited excellent antioxidant activity in DPPH radical scavenging assays researchgate.net. Thiamine (Vitamin B1), which contains a pyrimidine ring, is known to inhibit lipid peroxidation by donating hydrogen ions from its pyrimidine and thiazole rings ijpsonline.com. While these findings are interesting, they are not directly applicable to the pyrido[3,2-d]pyrimidine scaffold without specific experimental validation.
Anti-inflammatory Pathways
The anti-inflammatory properties of this compound derivatives are prominently demonstrated through the action of Seletalisib. As a selective PI3Kδ inhibitor, Seletalisib targets a key pathway in immune and inflammatory responses nih.govnih.gov. The PI3Kδ isoform is predominantly expressed in leukocytes and plays a crucial role in the function of T cells, B cells, and mast cells nih.govnih.gov.
Preclinical and early clinical studies have shown that Seletalisib can modulate various inflammatory processes:
Cytokine Release: In cellular assays, Seletalisib blocks the production of several pro-inflammatory cytokines from activated T-cells and inhibits cytokine release from B-cells nih.gov.
Basophil Degranulation: In human whole blood assays, Seletalisib inhibits anti-IgE-mediated basophil degranulation, a key event in allergic inflammatory responses nih.govnih.gov.
In Vivo Inflammation: In a rat model of inflammation induced by anti-CD3-antibody, Seletalisib demonstrated dose-dependent inhibition of interleukin-2 (IL-2) release nih.gov.
These findings underscore the potential of selective PI3Kδ inhibitors based on the pyrido[3,2-d]pyrimidine scaffold for the treatment of immune-inflammatory diseases such as rheumatoid arthritis and primary Sjögren's syndrome nih.govnih.gov.
Table 3: Anti-inflammatory Activity of Seletalisib
| Biological Process | Model | Effect | Reference |
|---|---|---|---|
| T-cell Cytokine Production | Cellular Assay | Inhibition | nih.gov |
| B-cell Cytokine Release | Cellular Assay | Inhibition | nih.gov |
| Basophil Degranulation | Human Whole Blood Assay | Inhibition | nih.govnih.gov |
| Interleukin-2 Release | Rat Model | Dose-dependent inhibition | nih.gov |
Future Directions and Research Perspectives
Development of Novel Synthetic Strategies for Pyrido[3,2-d]pyrimidinone Scaffolds
While established methods for the synthesis of pyridopyrimidines exist, the development of more efficient, versatile, and environmentally benign synthetic strategies remains a priority. doaj.orgdocumentsdelivered.commdpi.com Future efforts in this area are likely to focus on:
One-Pot, Multi-Component Reactions: Designing novel one-pot reactions that allow for the rapid assembly of the pyrido[3,2-d]pyrimidinone core from simple, readily available starting materials will be crucial for generating large and diverse chemical libraries for high-throughput screening. nih.gov
Catalytic Methods: The exploration of novel catalysts, including metal-based and organocatalysts, to facilitate key bond-forming reactions in the synthesis of the scaffold can lead to higher yields, improved regioselectivity, and milder reaction conditions.
Flow Chemistry: The application of continuous flow technologies can offer advantages in terms of scalability, safety, and reproducibility for the synthesis of pyrido[3,2-d]pyrimidinone intermediates and final products.
Green Chemistry Approaches: The use of greener solvents, microwave-assisted synthesis, and other sustainable chemistry principles will be increasingly important to minimize the environmental impact of synthetic processes. nih.gov
A review of synthetic methodologies for various pyridopyrimidine isomers highlights the potential for adapting and refining these strategies for the specific synthesis of pyrido[3,2-d]pyrimidinone scaffolds. doaj.orgmdpi.com For example, the construction of the pyridone ring from a preformed pyrimidine (B1678525) or the pyrimidine ring from a preformed pyridone are two major synthetic protocols that can be further optimized. nih.gov
Advanced Computational Design of Pyrido[3,2-d]pyrimidinone Analogues
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, and their application to the design of novel pyrido[3,2-d]pyrimidinone analogues is expected to expand significantly. Key areas of focus will include:
Structure-Based Virtual Screening: Utilizing the three-dimensional structures of target proteins, virtual screening campaigns can identify novel pyrido[3,2-d]pyrimidinone derivatives with high binding affinity and selectivity from large virtual libraries.
Molecular Dynamics (MD) Simulations: MD simulations can provide detailed insights into the dynamic interactions between pyrido[3,2-d]pyrimidinone-based inhibitors and their biological targets, helping to elucidate binding modes and predict the impact of structural modifications on binding affinity. mdpi.com For instance, simulations have been used to study the binding of pyrido[3,4-d]pyrimidine (B3350098) inhibitors to Monopolar spindle 1 (Mps1) kinase, revealing key interactions responsible for binding. mdpi.com
Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations: QM/MM methods can be employed to accurately model the electronic and steric effects of different substituents on the pyrido[3,2-d]pyrimidinone scaffold, guiding the design of analogues with improved potency and pharmacokinetic properties.
Machine Learning and Artificial Intelligence (AI): AI-driven approaches can be used to develop predictive models for the activity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of pyrido[3,2-d]pyrimidinone derivatives, accelerating the identification of promising drug candidates.
These computational approaches, when used in synergy with experimental validation, will be instrumental in the rational design of the next generation of pyrido[3,2-d]pyrimidinone-based therapeutics.
Exploration of New Biological Targets and Therapeutic Applications for Pyrido[3,2-d]pyrimidinone Derivatives
The versatility of the pyrido[3,2-d]pyrimidine (B1256433) scaffold suggests that its therapeutic potential extends beyond its currently known applications. A key future direction will be the systematic exploration of new biological targets and, consequently, new therapeutic indications. This will involve:
Target Deconvolution Studies: For compounds with known phenotypic effects but an unclear mechanism of action, chemical proteomics and other target identification strategies can be employed to uncover novel biological targets.
Screening against Diverse Target Classes: Broad-based screening of pyrido[3,2-d]pyrimidinone libraries against a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), ion channels, and epigenetic modifiers, may reveal unexpected activities.
Repurposing of Existing Compounds: Investigating existing pyrido[3,2-d]pyrimidinone derivatives for new therapeutic uses can be a time- and cost-effective approach to drug discovery.
Recent research has already pointed towards novel targets for related pyridopyrimidine structures, such as ataxia telangiectasia mutated and Rad3-related (ATR) kinase and phosphoinositide 3-kinase delta (PI3Kδ), suggesting that the pyrido[3,2-d]pyrimidinone core could be a privileged scaffold for inhibiting these and other important disease-related proteins. nih.govnih.gov The table below summarizes some of the emerging biological targets for pyridopyrimidine derivatives.
| Biological Target | Therapeutic Area | Reference |
| Phosphoinositide 3-kinase delta (PI3Kδ) | Hematologic Malignancies, Immune Diseases | nih.gov |
| Ataxia telangiectasia mutated and Rad3-related (ATR) kinase | Solid Tumors | nih.gov |
| Monopolar spindle 1 (Mps1) | Cancer | mdpi.com |
| Tyrosine Kinases (e.g., PDGFr, FGFr, c-Src) | Cancer | nih.govacs.org |
Structure-Based Drug Design Initiatives for Pyrido[3,2-d]pyrimidinone Compounds
As the three-dimensional structures of an increasing number of biological targets become available, structure-based drug design (SBDD) will play an even more prominent role in the development of highly potent and selective pyrido[3,2-d]pyrimidinone inhibitors. Future SBDD initiatives will likely focus on:
Designing for Selectivity: By exploiting subtle differences in the active sites of related proteins, SBDD can be used to design pyrido[3,2-d]pyrimidinone analogues that selectively inhibit the desired target, thereby minimizing off-target effects. For example, a series of pyrido[3,2-d]pyrimidine derivatives were designed as selective and potent PI3Kδ inhibitors. nih.gov
Overcoming Drug Resistance: SBDD can be employed to design inhibitors that are effective against drug-resistant mutants of a particular target.
Fragment-Based Drug Discovery (FBDD): FBDD involves screening small molecular fragments for binding to the target protein and then growing or linking these fragments to generate a potent lead compound. This approach can be particularly useful for identifying novel binding modes and chemical scaffolds.
Targeting Allosteric Sites: Instead of targeting the highly conserved active site, SBDD can be used to design inhibitors that bind to allosteric sites on the protein, which can offer a path to greater selectivity.
The successful application of SBDD in the discovery of novel ATR inhibitors based on the pyrido[3,2-d]pyrimidine scaffold underscores the power of this approach. nih.gov
Integration of Multi-omics Data in Preclinical Studies of Pyrido[3,2-d]pyrimidinones
The advent of high-throughput "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provides an unprecedented opportunity to gain a holistic understanding of the biological effects of drug candidates. The integration of multi-omics data in the preclinical evaluation of pyrido[3,2-d]pyrimidinones will be a critical future direction. This will involve:
Systems Biology Approaches: By integrating data from multiple omics platforms, researchers can construct comprehensive models of the cellular pathways and networks that are modulated by pyrido[3,2-d]pyrimidinone compounds.
Biomarker Discovery: Multi-omics data can be mined to identify biomarkers that can be used to predict patient response to treatment with pyrido[3,2-d]pyrimidinone-based therapies, enabling a personalized medicine approach.
Toxicity Prediction: By analyzing the effects of a compound on the transcriptome, proteome, and metabolome, potential toxicities can be identified early in the drug development process.
Software pipelines like MOMIC (Multi-Omics Pipeline for Data Analysis, Integration and Interpretation) provide a framework for the analysis and integration of diverse omics datasets, which can be applied to preclinical studies of pyrido[3,2-d]pyrimidinones to gain deeper insights into their mechanisms of action and to guide their clinical development. mdpi.com
Q & A
Q. What are the established synthetic routes for 2-aminopyrido[3,2-d]pyrimidin-4(1H)-one and its derivatives?
A common method involves a multi-step synthesis starting from 2-amino-4,6-dimethyl nicotinamide. This intermediate reacts with substituted aryl aldehydes to form dihydropyrido[2,3-d]pyrimidin-4(1H)-ones, which are oxidized to yield the target compound. Alternative routes include microwave-assisted cyclization of 2-aminonicotinic acid with formamide at 150°C, achieving moderate yields (49%) . For regioselective modifications, reactions with urea or formic acid under varying temperatures (150–280°C) can produce dione or thioxo derivatives .
Q. How is structural characterization performed for pyrido[3,2-d]pyrimidinone derivatives?
Key techniques include:
- IR spectroscopy : Identification of carbonyl (C=O) stretches at 1662–1721 cm⁻¹ and NH/OH vibrations at 3300–3421 cm⁻¹ .
- ¹H NMR : Distinct signals for pyrimidinone protons (δ 9.50–9.75 ppm), aromatic substituents (δ 6.55–8.07 ppm), and aliphatic groups (e.g., OCH₂ at δ 4.00–4.04 ppm) .
- Elemental analysis : Validation of purity via %C, %H, and %N matches (e.g., Found: C, 47.52; H, 2.91; N, 9.44) .
Q. What preliminary biological screening methods are used for this compound class?
Derivatives are evaluated for anticancer activity using cytotoxicity assays (e.g., MTT or Mosmann assays) to measure IC₅₀ values against cancer cell lines . Thieno-fused analogs have been tested as phosphodiesterase 7 (PDE7) inhibitors via enzymatic assays and computational docking to assess binding affinity .
Advanced Research Questions
Q. How can synthetic efficiency be improved to avoid toxic reagents in pyrido[3,2-d]pyrimidinone synthesis?
Traditional chlorination with POCl₃ poses safety risks. A safer approach involves using formamide for cyclization at 140°C, followed by selective chlorination in toluene with catalytic Et₃N, reducing POCl₃ usage by 50% . Microwave irradiation (MWI) also enhances reaction rates and yields for cyclization steps .
Q. What strategies address contradictory data in regioselective functionalization?
Discrepancies in product regiochemistry (e.g., 5- vs. 6-membered ring formation) arise from electronic and steric factors. For example, cyclization of 2-[(prop-2-en-1-yl)amino]pyrido[3,2-d]pyrimidin-4(3H)-one favors 5-exo or 6-endo pathways depending on substituent electronics (e.g., phenyl groups directing 6-endo closure via resonance stabilization) . Adjusting solvent polarity (DMSO vs. toluene) and temperature can further modulate outcomes.
Q. How do substituents influence the biological activity of pyrido[3,2-d]pyrimidinones?
- Electron-withdrawing groups (e.g., Cl, F) at positions 5,7,8 enhance anticancer activity by improving membrane permeability .
- Thioxo or methylthio groups at position 2 increase PDE7 inhibition (IC₅₀ < 10 nM) by forming hydrogen bonds with catalytic residues .
- Bulkier aryl substituents (e.g., 4-fluorobenzyl) improve selectivity but may reduce solubility, necessitating formulation optimization .
Q. What mechanistic insights explain cyclization pathways in pyrido[3,2-d]pyrimidinone synthesis?
Cyclization proceeds via nucleophilic attack of amino groups on activated carbonyl intermediates. For example, 2-aminonicotinic acid reacts with formamide to form a tetrahedral intermediate, which eliminates ammonia to yield the pyrimidinone ring . Computational modeling (DFT or MD simulations) can predict transition-state geometries and guide catalyst design .
Methodological Considerations
- Data Validation : Cross-reference spectral data (e.g., NMR, IR) with published benchmarks to confirm compound identity .
- Yield Optimization : Screen Lewis acids (e.g., ZnCl₂) or ionic liquids to improve cyclization efficiency .
- Bioactivity Confounders : Control for solvent artifacts in cytotoxicity assays by using DMSO concentrations ≤0.1% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
